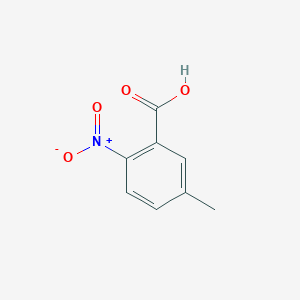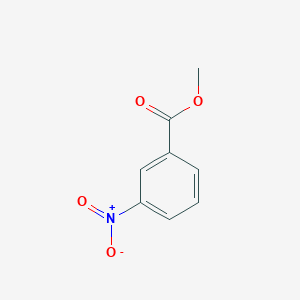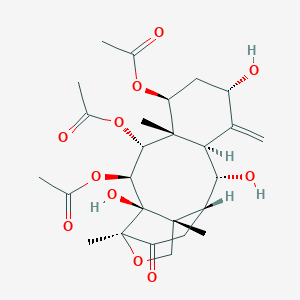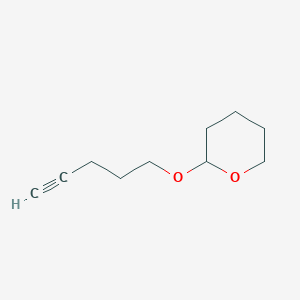
2-(4-Pentynyloxy)tetrahydro-2H-pyran
Übersicht
Beschreibung
2-(4-Pentynyloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C10H16O2 . It is used as a reagent in the synthesis of (+)-Citrafungin A, an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .
Molecular Structure Analysis
The molecular structure of 2-(4-Pentynyloxy)tetrahydro-2H-pyran consists of a tetrahydro-2H-pyran ring with a pentynyloxy group attached . The exact structure is not provided in the search results.Chemical Reactions Analysis
2-(4-Pentynyloxy)tetrahydro-2H-pyran is used as a reagent in the synthesis of (+)-Citrafungin A . The specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
2-(4-Pentynyloxy)tetrahydro-2H-pyran has a molecular weight of 168.23 . It has a melting point of 84-88 °C, a boiling point of 40-45 °C at 0.03 mmHg, and a density of 0.968 g/mL at 25 °C . Its refractive index is 1.4570 .Wissenschaftliche Forschungsanwendungen
Synthesis of (+)-Citrafungin A
2-(4-Pentynyloxy)tetrahydro-2H-pyran: is utilized as a reagent in the synthesis of (+)-Citrafungin A . This compound is an alkyl citrate that functions as a geranylgeranyltransferase inhibitor and has demonstrated antifungal activity . The ability to inhibit geranylgeranyltransferase is significant for the development of new antifungal drugs, as this enzyme is crucial for the post-translational modification of proteins necessary for fungal growth.
Antifungal Research
Due to its role in the synthesis of antifungal agents like (+)-Citrafungin A, 2-(4-Pentynyloxy)tetrahydro-2H-pyran is important in antifungal research . It can be used to explore the efficacy and mechanism of new antifungal compounds, potentially leading to breakthroughs in treating fungal infections.
Analytical Standards
2-(4-Pentynyloxy)tetrahydro-2H-pyran: can serve as a reference material in analytical chemistry . Its well-defined properties allow it to be used as a standard for calibrating instruments and validating analytical methods, ensuring accurate and reliable data analysis.
Wirkmechanismus
Target of Action
The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .
Mode of Action
2-(4-Pentynyloxy)tetrahydro-2H-pyran interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .
Biochemical Pathways
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .
Result of Action
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of 2-(4-Pentynyloxy)tetrahydro-2H-pyran can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
CAS RN |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

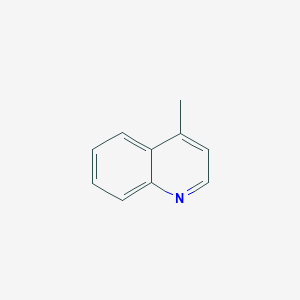
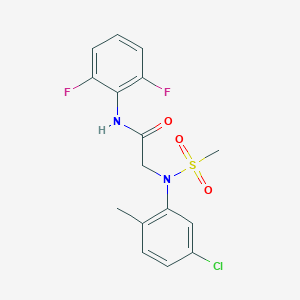

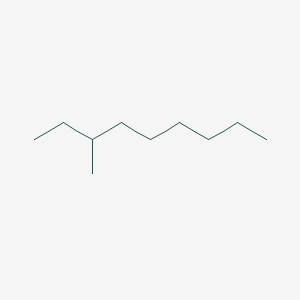
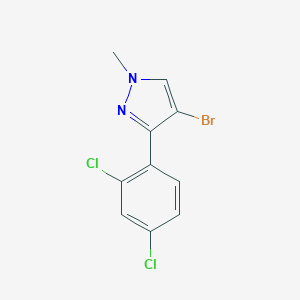

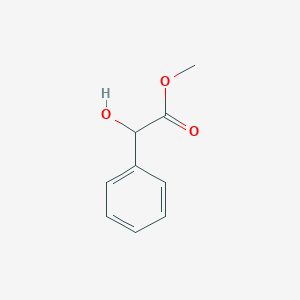
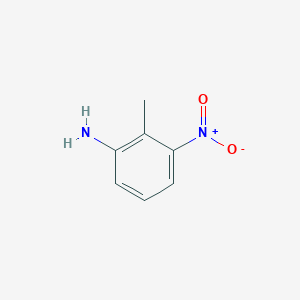
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
